4-Fluoro-4'-methyl-3'-nitrobiphenyl
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Overview
Description
4-Fluoro-4’-methyl-3’-nitrobiphenyl is an organic compound with the molecular formula C13H10FNO2 It is a biphenyl derivative, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the biphenyl structure
Preparation Methods
The synthesis of 4-Fluoro-4’-methyl-3’-nitrobiphenyl typically involves a multi-step process. One common method includes the nitration of 4-fluoro-4’-methylbiphenyl. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration reaction is carried out at low temperatures to control the reaction rate and yield the desired nitro compound .
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Fluoro-4’-methyl-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine atom with an amine or thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 4-fluoro-4’-methyl-3’-aminobiphenyl, while oxidation of the methyl group produces 4-fluoro-4’-carboxy-3’-nitrobiphenyl .
Scientific Research Applications
4-Fluoro-4’-methyl-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Fluoro-4’-methyl-3’-nitrobiphenyl exerts its effects depends on its chemical structure and the specific context of its use. For example, in biochemical assays, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules. The pathways involved may include interactions with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
4-Fluoro-4’-methyl-3’-nitrobiphenyl can be compared with other biphenyl derivatives such as:
4-Fluoro-4’-methylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Fluoro-3’-nitrobiphenyl: Lacks the methyl group, which can affect its physical properties and reactivity.
4-Methyl-3’-nitrobiphenyl: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The presence of the fluorine, methyl, and nitro groups in 4-Fluoro-4’-methyl-3’-nitrobiphenyl makes it unique and versatile for various applications.
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3 |
InChI Key |
GOSZQRLJEFUQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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